molecular formula C9H11BrFNO B2651781 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol CAS No. 1094672-51-1

2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol

Cat. No.: B2651781
CAS No.: 1094672-51-1
M. Wt: 248.095
InChI Key: CPUKXJJDGANVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol is a chemical compound with the molecular formula C9H11BrFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromine and fluorine-substituted phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol typically involves the reaction of 4-bromo-2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-bromo-2-fluorobenzylamine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydroxide (NaOH).

    Procedure: The 4-bromo-2-fluorobenzylamine is dissolved in THF, and ethylene oxide is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent, such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone, while reduction can yield the corresponding amine.

Scientific Research Applications

2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a valuable tool in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms on the phenyl ring can form strong interactions with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations in biological systems, which can further modulate its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroanisole: This compound features a similar bromine and fluorine-substituted phenyl ring but with a methoxy group instead of an aminoethanol group.

    4-Bromo-2-fluorobenzyl alcohol: This compound has a similar structure but with a hydroxyl group instead of an aminoethanol group.

    4-Bromo-2-fluorobenzylamine: This compound is a precursor in the synthesis of 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol and features a similar structure with an amine group.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the aminoethanol group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various research applications.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUKXJJDGANVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.